molecular formula C17H11Br B043492 1-(Bromomethyl)pyrene CAS No. 2595-90-6

1-(Bromomethyl)pyrene

Cat. No. B043492
CAS RN: 2595-90-6
M. Wt: 295.2 g/mol
InChI Key: UGMXRPVWWWDPFC-UHFFFAOYSA-N
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Description

"1-(Bromomethyl)pyrene" is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is interesting due to its unique electronic and structural properties, which have applications in photophysics, electrochemistry, and as a building block in organic synthesis. The introduction of a bromomethyl group into pyrene significantly alters its chemical behavior, enabling it to participate in a variety of chemical reactions and applications in material science.

Synthesis Analysis

The synthesis of 1-(Bromomethyl)pyrene and related derivatives often involves bromination reactions and subsequent functionalization of pyrene. A notable method is the conversion of 1-bromopyrene into different substituted styrenes using the Mizoroki–Heck reaction, showcasing the versatility in tuning the electronic properties of pyrene derivatives through such modifications (Sharif et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)pyrene derivatives has been extensively studied, revealing the influence of substituents on the pyrene core's electronic and photophysical properties. Computational methods, including time-dependent density functional theory (TD-DFT), have been employed to understand the effects of substitution on the pyrene structure, elucidating the relationship between molecular structure and electronic properties (Sharif et al., 2011).

Chemical Reactions and Properties

1-(Bromomethyl)pyrene acts as a versatile intermediate for various chemical reactions. For instance, its photopolymerization with methylmethacrylate demonstrates its efficacy as a photoinitiator, influenced by the introduction of the bromo and carbonyl groups, which enhance polymerization efficiencies (Daswal & Mishra, 2006).

Physical Properties Analysis

The physical properties of 1-(Bromomethyl)pyrene derivatives, such as solvatochromism and mesomorphic behavior, are influenced by their molecular structure. The modification of pyrene with different substituents can lead to materials with unique physical properties, including the ability to form liquid crystals and gels, and exhibiting solvatochromic fluorescence (Diring et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(Bromomethyl)pyrene derivatives, such as reactivity towards polymerization and their role as photoinitiators, are of significant interest. The compound's ability to initiate radical polymerization under UV light showcases its potential in materials science, particularly in the development of polymers with specific properties (Daswal & Mishra, 2006).

Safety And Hazards

The hazard statements for 1-(Bromomethyl)pyrene are H315 - H318 - H335 . The target organs are the respiratory system .

Future Directions

The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

properties

IUPAC Name

1-(bromomethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMXRPVWWWDPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361552
Record name 1-(bromomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)pyrene

CAS RN

2595-90-6
Record name 1-(bromomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2595-90-6
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Synthesis routes and methods I

Procedure details

A 10.00 g sample (43.1 mmol) of 1-Pyrenemethanol was dissolved in 250 mL of benzene with slight heating. The mixture was returned to room temperature and 1.63 mL (4.24 g, 17.24 mmol) of phosphorus tribromide were slowly added. The mixture was brought to reflux and stirred for 2 h. The mixture was returned to room temperature, and poured into a separatory funnel containing 500 mL 3:2 Et2O:H2O. The organic fraction was washed twice with 100 mL H2O and dried over anhydrous Na2SO4. Solvent was removed under reduced pressure to yield 1-(bromomethyl)pyrene (12.030 g, 95.0%) as a dark yellow powder. TLC (SiO2, 1:1 Hexane:EtOAc) Rƒ=0.95. Mp=270° C. (dec) 1H NMR (CDCl3), δ 5.28 (s, 2H), 8.0-8.3 (m, 9H from pyrene). 13C NMR (CDCl3), δ32.643, 123.258-132.374 16 pks from pyrene.
Quantity
43.1 mmol
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reactant
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250 mL
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solvent
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1.63 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Firstly, 500 mg of (1-pyrenyl)methanol as the starting material was dissolved in 20 mL of dehydrated dichloromethane, and then 1 mL of PBr3 was slowly dropped into the solution that was kept in an ice bath of 0° C. in an N2-atmosphere. After 12 hours of stirring with a magnetic stirrer, the mixture was neutralized with 50 ml of 0.3M sodium bicarbonate solution (4 g/150 mL) three times using a separating funnel, and then CH2Cl2 was used to extract the organic phase in the mixture. After the moisture in the organic phase was removed by anhydrous MgSO4, the solvent in the organic phase was removed under a reduced pressure to obtain 547 mg of (1-pyrenyl)bromomethane in a high purity. The completion of the bromination was confirmed by the 1H-NMR spectrum of the product in FIG. 3A and the mass spectrum (molecular weight=295.17) of the same.
Quantity
500 mg
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reactant
Reaction Step One
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20 mL
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1 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
J Dong, R Zhang, X Zhan, H Yang, S Zhu… - Colloid and Polymer …, 2014 - Springer
A series of photo, temperature, and pH-responsive polymers have been synthesized by the quaternization of poly(dimethylaminoethyl methacrylate) (PDMAEMA) with 1-(bromomethyl)…
Number of citations: 9 link.springer.com
R Zhang, L Yang, M Zhao, J Dong, H Dong, Y Wen… - Polymer, 2013 - Elsevier
A simple water-soluble pyrene-functionalized cationic polyelectrolyte poly(4- vinylpyridine) quaternary ammonium (P4VP-Py-Bu) was designed and synthesized from poly(4-…
Number of citations: 10 www.sciencedirect.com
Ü Ocak, M Ocak, A Başoğlu, S Parlayan, H Alp… - Journal of Inclusion …, 2010 - Springer
… carrying pyrene side arms with nitrogen-sulfur donor atom were designed and synthesized by the reaction of the corresponding macrocyclic compounds and 1-bromomethyl-pyrene. …
Number of citations: 10 link.springer.com
S Farhangi, J Duhamel - Macromolecules, 2016 - ACS Publications
Probing Side Chain Dynamics of Branched Macromolecules by Pyrene Excimer Fluorescence | Macromolecules ACS ACS Publications C&EN CAS Find my institution Blank image Log …
Number of citations: 39 pubs.acs.org
SPABAŞ OĞLU, M OCAK, Ü OCAK, D BAŞARAN - kimyakongreleri.org
A new crown ether carrying two pyrene groups with nitrogen-sulfur donor atom was designed and synthesized by the reaction of the corresponding macrocyclic compound and 1-(…
Number of citations: 2 kimyakongreleri.org
Ü Ocak, M Ocak, S Parlayan, A Başoğlu, Y Çağlar… - Journal of …, 2011 - Elsevier
… The solvent was then removed under reduced pressure to yield 1-bromomethyl-pyrene as a pale yellow solid; Yield: 92.6%, mp:140–142 C. The melting point was 134.5–137 C in the …
Number of citations: 12 www.sciencedirect.com
R Merckx, T Swift, R Rees, JFR Van Guyse… - Journal of Materials …, 2020 - pubs.rsc.org
Dye-functionalized polymers have been extensively studied to understand polymer chain dynamics, intra or inter-molecular association and conformational changes as well as in …
Number of citations: 10 pubs.rsc.org
RMN Kalla, SC Hong, I Kim - ACS omega, 2018 - ACS Publications
Highly uniform and hyper-cross-linked polyphenanthrene and polypyrene microspheres were synthesized by Friedel–Crafts bromomethylation of phenanthrene (Phn) and pyrene (Py) …
Number of citations: 45 pubs.acs.org
TC Chou, CL Hwa, JJ Lin, KC Liao… - The Journal of organic …, 2005 - ACS Publications
The U-shaped, multifunctionalized tetraetheno-bridged dicyclopenta[b,i]anthracenediol 10 was synthesized to serve as a platform molecule. The molecule was prepared from the Diels−…
Number of citations: 52 pubs.acs.org
LN Zhu, SL Gong, SL Gong, CL Yang… - Chinese Journal of …, 2008 - Wiley Online Library
Two novel pyrene‐armed calix[4]arenes by triazole connection were synthesized using "click" chemistry. Compound 1 with two pyrene subunits appended to the lower rims of the calix[4]…
Number of citations: 30 onlinelibrary.wiley.com

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